1,2-Bis(4-methylbenzyl)diselane
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Overview
Description
1,2-Bis(4-methylbenzyl)diselane is an organoselenium compound featuring a diselenide bridge between two 4-methylbenzyl units. The molecular formula is C16H18Se2, and it is characterized by a central C—Se—Se—C torsion angle of 88.1°
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-methylbenzyl)diselane can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl selenocyanate with reducing agents. One common method involves dissolving 4-methylbenzyl selenocyanate in a mixture of methanol and water, followed by the addition of a reducing agent such as Rongalite® . The reaction mixture is then purified using silica gel column chromatography with dichloromethane as the eluent .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-methylbenzyl)diselane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the diselenide bridge and the benzyl groups.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, typically under mild conditions.
Major Products Formed
Scientific Research Applications
1,2-Bis(4-methylbenzyl)diselane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-methylbenzyl)diselane involves its ability to interact with biological molecules through the selenium atoms. These interactions can lead to the modulation of redox processes, enzyme activities, and cellular signaling pathways . The diselenide bridge plays a crucial role in these mechanisms by facilitating electron transfer and forming reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-methoxybenzyl)diselane
- 1,2-Bis(4-chlorobenzyl)diselane
- 1,2-Bis(4-nitrobenzyl)diselane
Uniqueness
1,2-Bis(4-methylbenzyl)diselane is unique due to the presence of the 4-methylbenzyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different redox properties and interactions with biological targets .
Properties
CAS No. |
65915-30-2 |
---|---|
Molecular Formula |
C16H18Se2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-methyl-4-[[(4-methylphenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C16H18Se2/c1-13-3-7-15(8-4-13)11-17-18-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
HNQOHEPZXUUICF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se][Se]CC2=CC=C(C=C2)C |
Origin of Product |
United States |
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